CBP/p300 ligand 2
Description
CBP/p300 ligand 2, also known as I-CBP112, is a bromodomain-targeting small molecule that selectively interacts with the acetyl-lysine binding domains of the transcriptional coactivators CBP (CREB-binding protein) and p300 . These proteins are critical epigenetic regulators, functioning as histone acetyltransferases (HATs) that acetylate histones (e.g., H3K18, H3K23) and non-histone substrates (e.g., p53, NF-κB), thereby modulating chromatin structure and transcriptional activation . Dysregulation of CBP/p300 is implicated in cancers, inflammatory diseases, and developmental disorders, making them high-priority therapeutic targets .
I-CBP112 uniquely stimulates the HAT activity of full-length p300/CBP on nucleosomal substrates, enhancing acetylation at specific histone residues (e.g., H3K18, H3K23) with an EC50 of ~2–11 µM . This activation contrasts with traditional inhibitors, as I-CBP112 promotes acetylation-dependent gene regulation while exhibiting anti-proliferative effects in cancer cells (IC50: 5.5–9.1 µM) .
Properties
IUPAC Name |
3-[7-(difluoromethyl)-6-(1-methylpyrazol-4-yl)-3,4-dihydro-2H-quinolin-1-yl]-N-methyl-1-piperidin-4-yl-6,7-dihydro-4H-pyrazolo[4,3-c]pyridine-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H34F2N8O/c1-30-27(38)35-11-7-23-22(16-35)26(33-37(23)19-5-8-31-9-6-19)36-10-3-4-17-12-20(18-14-32-34(2)15-18)21(25(28)29)13-24(17)36/h12-15,19,25,31H,3-11,16H2,1-2H3,(H,30,38) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFGMGPKELLCGAA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)N1CCC2=C(C1)C(=NN2C3CCNCC3)N4CCCC5=CC(=C(C=C54)C(F)F)C6=CN(N=C6)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H34F2N8O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
524.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of the 3-Methylcinnoline Core
The cinnoline core was synthesized via a Gould-Jacobs cyclization reaction:
-
Cyclization : Heating 2-aminobenzonitrile with ethyl acetoacetate in acetic acid yielded 3-methylcinnoline-4-carboxylic acid.
-
Esterification : Treatment with thionyl chloride (SOCl2) in methanol produced the methyl ester derivative.
Benzimidazole Coupling
The benzimidazole moiety was introduced using a Suzuki-Miyaura cross-coupling reaction:
-
Borylation : The cinnoline core was functionalized with a boronic ester group via palladium-catalyzed borylation.
-
Coupling : Reaction with 4-fluoro-2-nitroaniline in the presence of Pd(PPh3)4 and K2CO3 yielded the nitro intermediate.
-
Reduction : Catalytic hydrogenation (H2, Pd/C) reduced the nitro group to an amine, followed by cyclization with formic acid to form the benzimidazole ring.
Final Assembly and Purification
The fully assembled intermediate was purified via reverse-phase high-performance liquid chromatography (RP-HPLC) using a C18 column and acetonitrile/water gradient. Final characterization confirmed >98% purity by ultrahigh-performance liquid chromatography–mass spectrometry (UHPLC-MS).
Structure–Activity Relationship (SAR) Optimization
Role of the 3-Methyl Group
The 3-methyl substituent on the cinnoline core was critical for maintaining binding affinity. Removal of this group reduced CBP-BRD affinity by >10-fold (IC50 from 29 nM to 320 nM). Molecular dynamics simulations revealed that the methyl group stabilizes a hydrophobic interaction with Leu1105 of CBP.
Fluorine Substitution
Fluorine atoms at the para position of the benzimidazole ring improved metabolic stability by reducing cytochrome P450-mediated oxidation. This modification increased the plasma half-life from 1.2 hours to 4.7 hours in murine models.
Linker Optimization for PROTAC Applications
While this compound itself lacks a linker, its integration into PROTACs like dCBP-1 required appending an aliphatic chain to the thalidomide E3 ligase ligand. A 10-atom linker (e.g., -CH2-CH2-(CH2)8-) maximized ternary complex formation cooperativity (α = 3.4). Shorter linkers (≤8 atoms) caused steric clashes between CBP and CRBN, reducing degradation efficacy by >80%.
Analytical Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
Mass Spectrometry
X-ray Crystallography
A co-crystal structure of this compound bound to CBP-BRD (PDB: 7T9X) confirmed key interactions:
-
Hydrogen bonds between the cinnoline carbonyl and Asn1168.
Scale-Up and Process Chemistry
Industrial-scale synthesis employed continuous flow chemistry to enhance yield and reproducibility:
-
Continuous Gould-Jacobs Cyclization : A microreactor system (80°C, 10 min residence time) achieved 92% yield vs. 68% in batch mode.
-
Catalytic Hydrogenation in Flow : A packed-bed reactor with Pd/Al2O3 catalyst reduced reaction time from 12 hours to 30 minutes.
Applications in PROTAC Development
This compound has been utilized in dCBP-1, a PROTAC demonstrating DC50 values of 40 nM in LP1 multiple myeloma cells. Its modular synthesis enables rapid analog generation for probing CBP/EP300 biology in cancer, inflammation, and neurodegeneration .
Chemical Reactions Analysis
Types of Reactions: CBP/p300 ligand 2 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions:
Oxidation: Common reagents include potassium permanganate and chromium trioxide.
Reduction: Common reagents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may yield alcohols .
Scientific Research Applications
CBP/p300 ligand 2 has a wide range of scientific research applications, including:
Mechanism of Action
CBP/p300 ligand 2 exerts its effects by inhibiting the bromodomain module of CBP and p300. This inhibition prevents the acetylation of histones and non-histone proteins, leading to changes in chromatin structure and gene expression. The molecular targets include the bromodomain and the lysine acetyltransferase domain of CBP/p300 .
Comparison with Similar Compounds
Research Implications and Challenges
- Mechanistic Insights: I-CBP112’s bromodomain-dependent activation suggests allosteric regulation of HAT activity, offering a novel strategy for modulating epigenetic states .
- Therapeutic Limitations: While I-CBP112 shows promise, its moderate potency (EC50 in µM range) and unclear long-term effects on non-histone substrates require further optimization .
- Selectivity : Achieving domain-specific effects (e.g., bromodomain vs. HAT) remains critical to avoid off-target impacts, as seen in the divergent outcomes of I-CBP112 and A-485 .
Biological Activity
Introduction
CBP/p300 ligands, particularly the small molecule inhibitors targeting the bromodomain and histone acetyltransferase (HAT) domains of CBP and p300, have emerged as significant players in cancer research and therapeutics. These ligands modulate the biological activity of CBP/p300, which are critical for gene regulation through histone acetylation and transcriptional coactivation. This article explores the biological activity of CBP/p300 ligand 2, focusing on its mechanisms of action, effects on cancer cell proliferation, and potential therapeutic applications.
Histone Acetyltransferase Activity
CBP and p300 are histone acetyltransferases that acetylate lysine residues on histones, facilitating chromatin remodeling and gene expression. The catalytic core of these proteins includes several functional domains: bromodomain, HAT domain, and others that interact with various transcription factors. The acetylation process is crucial for activating transcription by loosening the DNA structure around histones, making it accessible to transcription machinery .
Inhibition Mechanisms
This compound functions primarily by inhibiting the HAT activity and disrupting the binding of transcription factors to chromatin. For instance, studies have shown that small molecule inhibitors like I-CBP112 selectively target the bromodomain of p300, leading to reduced chromatin occupancy and subsequent downregulation of oncogenes such as c-Myc and KLK3 (PSA) in prostate cancer cells . This inhibition results in decreased cellular acetylation at multiple sites, mimicking genetic knockdown effects .
Case Studies
-
Prostate Cancer :
- Inhibition Study : The combination treatment with I-CBP112 and A-485 demonstrated synergistic effects in slowing prostate cancer cell growth. This was evidenced by a dramatic reduction in p300 chromatin occupancy and downregulation of pro-oncogenic genes .
- Mechanistic Insights : The study indicated that blocking both the HAT and bromodomain activities led to a significant decrease in cellular proliferation compared to single-agent treatments.
-
Breast Cancer :
- Gene Expression Profiling : In estrogen receptor-positive MCF-7 cells, treatment with CBP/p300 inhibitors resulted in a suppression of ER-mediated transcriptional activity. This was linked to reduced expression of cancer-related gene signatures .
- Cell Viability : Inhibitors showed an EC50 range of 1-3 μM against various tumor cell lines, indicating potent anti-proliferative effects .
- Leukemia :
Table 1: Summary of Biological Activities of this compound
| Cancer Type | Mechanism of Action | Key Findings |
|---|---|---|
| Prostate Cancer | Inhibition of HAT and bromodomain | Synergistic growth inhibition; reduced c-Myc expression |
| Breast Cancer | Suppression of ER-mediated transcription | EC50 = 1-3 μM; inhibition of cancer-related signatures |
| Leukemia | Impaired colony formation; induced differentiation | Significant reduction in leukemia-initiating potential |
Q & A
Q. What is the molecular mechanism by which CBP/p300 ligand 2 modulates p300/CBP activity?
this compound binds selectively to the bromodomain or histone acetyltransferase (HAT) domain of p300/CBP, disrupting interactions with transcriptional coactivators or altering enzymatic activity . For example, in PROTAC designs like dCBP-1, this ligand facilitates ubiquitination and proteasomal degradation of p300/CBP by recruiting E3 ligases (e.g., cereblon) . Methodologically, binding specificity can be validated using thermal shift assays, surface plasmon resonance (SPR), or co-crystallization studies .
Q. How can researchers assess the in vitro efficacy of this compound in cancer cell models?
Standard assays include:
- Cell viability assays : Treat LNCaP prostate cancer cells with ligand 2 (e.g., 0.05–10 µM) for 72 hours, using MTT or ATP-based luminescence to measure IC50 values .
- Western blotting : Monitor p300/CBP protein levels post-treatment to confirm degradation (e.g., DC50 values of 0.05–0.2 nM in PROTAC constructs) .
- Acetylation profiling : Use immunoprecipitation with anti-acetyl-lysine antibodies to quantify changes in histone H3K18/K27 acetylation, critical for transcriptional regulation .
Q. What are the key structural features of this compound that enable selective binding?
The ligand contains a 5-isoxazolyl-benzimidazole core optimized for bromodomain interaction, with substituents enhancing affinity (e.g., fluorine groups for hydrophobic interactions). X-ray crystallography reveals that its binding mode avoids steric clashes with the ZA loop of CBP/p300, unlike BET bromodomain inhibitors . Computational docking (e.g., Rosetta) can guide further structural refinements .
Advanced Research Questions
Q. How can contradictory data on PROTAC degradation efficiency (e.g., DC50 variability) be resolved?
Discrepancies in DC50 values (e.g., 0.05 nM vs. 0.2 nM for CBP vs. p300) may arise from:
- Cell-type specificity : p300/CBP expression levels vary across models (e.g., LNCaP vs. KG1a cells) .
- Treatment duration : Longer incubations (20 hours vs. 6 hours) improve degradation efficacy by 15–20% due to slower ternary complex kinetics .
- PROTAC design : Linker length and rigidity (e.g., PEG4 vs. alkyl chains) influence cooperativity between ligand 2 and E3 ligase binders . Validate using AlphaScreen ternary complex assays .
Q. What experimental strategies mitigate off-target effects of this compound in transcriptional studies?
- Isoform selectivity : Use CRISPR/Cas9 to generate p300- or CBP-knockout cells and compare ligand effects .
- Bromodomain inhibition controls : Co-treat with BET inhibitors (e.g., JQ1) to rule out cross-reactivity .
- Chemical proteomics : Employ affinity-based pull-downs with ligand 2 analogs (e.g., biotinylated probes) to identify non-target interactions .
Q. How can researchers optimize the pharmacokinetics of this compound in vivo?
- Formulation : Prepare ligand 2 in DMSO/PEG300/Tween 80 mixtures (50:300:50 µL ratios) for enhanced solubility and bioavailability .
- Dosing regimens : Use staggered administration (e.g., 10 mg/kg every 48 hours) to balance target engagement and toxicity in xenograft models .
- Metabolic stability : Assess liver microsome half-life and cytochrome P450 interactions to refine lead compounds .
Methodological Challenges and Solutions
Q. What techniques quantify dynamic p300/CBP acetylation changes induced by ligand 2?
- Radioactive HAT assays : Incubate purified p300/CBP with [¹⁴C]acetyl-CoA and nucleosomes, then quantify ¹⁴C incorporation via autoradiography .
- Mass spectrometry : Perform time-course analyses of histone H3/H4 acetylation in ligand-treated cells using UPLC-MS/MS with selected reaction monitoring (SRM) .
Q. How to validate the functional impact of p300/CBP degradation in transcriptional regulation?
- FRAP (Fluorescence Recovery After Photobleaching) : Measure the mobility of GFP-tagged p300/CBP in ligand-treated cells to assess chromatin binding dynamics .
- Reporter assays : Use p53- or HIF-1α-driven luciferase constructs to quantify transcriptional activity post-degradation .
Data Interpretation and Validation
Q. How to reconcile conflicting results on ligand 2’s role in cell proliferation?
In prostate cancer models, ligand 2 inhibits proliferation (IC50 = 9.1 µM), but in leukemia cells, effects may vary due to:
Q. What controls are essential for in vivo studies using this compound?
- Vehicle controls : Include DMSO/PEG300 formulations to account for solvent effects on tumor growth .
- Pharmacodynamic markers : Monitor H3K18ac in peripheral blood mononuclear cells (PBMCs) to confirm target engagement .
Tables for Key Data
| Parameter | This compound | Reference |
|---|---|---|
| Molecular Weight | 524.621 g/mol | |
| PROTAC DC50 (CBP) | 0.05 nM | |
| PROTAC DC50 (p300) | 0.2 nM | |
| Cell Proliferation IC50 | 5.5–9.1 µM (LNCaP/KG1a) | |
| H3K18ac Stimulation (EC50) | ~2 µM (I-CBP112) |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
